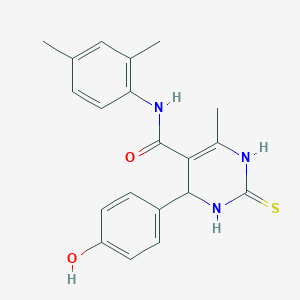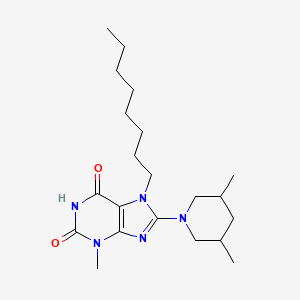![molecular formula C17H17NO2S B2762085 4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine CAS No. 320424-00-8](/img/structure/B2762085.png)
4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}morpholine” is a complex organic compound that contains a thiophene unit. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . The Paal–Knorr reaction is another method, known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives are involved in a variety of chemical reactions due to their versatile synthetic applicability. They are used in the synthesis of various biologically active compounds and have a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Multicomponent Synthesis : A compound was synthesized using naphthalen-2-ol, morpholine, and 4-formylbenzonitrile, showcasing the utility of multicomponent reactions in creating complex molecules. The morpholine ring in this compound adopts a chair conformation, indicating its structural stability and potential for further chemical modifications (Xin-yuan Chen et al., 2011).
Supramolecular Chemistry : The study of naphthalene derivatives combined with morpholine and other components has led to the creation of solvatomorphs and polymorphs, demonstrating the versatility of these compounds in supramolecular assemblies. These findings have implications for designing new materials with tailored properties (Michał J. Białek et al., 2013).
Biochemical Applications
- Biodesulfurization : Compounds related to naphtho[1,2-b]thiophene have been studied for their biodesulfurization potential. Strains of Rhodococcus and Mycobacterium have shown the ability to degrade naphthothiophene derivatives, highlighting the potential of these organisms in removing sulfur from fossil fuels, thus contributing to cleaner energy production (K. Kirimura et al., 2002), (T. Furuya et al., 2001).
Chemical Properties and Applications
Electrochemical Properties : The electrochemical characterization of BODIPY dyes, which are structurally related to naphtho[1,2-b]thiophene derivatives, has been explored. These dyes have been modified to include polymerizable substituents, paving the way for their use in advanced materials and organic electronics (Z. Bıyıklıoğlu & Turgut Keleş, 2017).
Molluscicidal Agents : 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating a morpholine moiety, demonstrated significant molluscicidal effects. This suggests potential applications in pest control, specifically targeting mollusks (Duan et al., 2014).
Zukünftige Richtungen
Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Eigenschaften
IUPAC Name |
4,5-dihydrobenzo[g][1]benzothiol-2-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-17(18-7-9-20-10-8-18)15-11-13-6-5-12-3-1-2-4-14(12)16(13)21-15/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPREAOAIOZWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2762002.png)
![3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762005.png)
![(2Z)-2-amino-3-[(E)-[(3,5-dibromo-4-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2762006.png)
![3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea](/img/structure/B2762008.png)
![5-{[(2-Iodophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2762011.png)
![N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2762014.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2762016.png)
![3-(2,4-dichlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2762018.png)
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2762019.png)


![1-((2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2762023.png)

![N,6-dimethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762025.png)
